molecular formula C12H13N5S B1299924 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 436089-85-9

5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1299924
CAS No.: 436089-85-9
M. Wt: 259.33 g/mol
InChI Key: MKSYBYONNBYASX-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-17-11(15-16-12(17)18)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYBYONNBYASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333707
Record name 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436089-85-9
Record name 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the field of coordination chemistry, 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol serves as a ligand to form metal complexes. These complexes are crucial for various catalytic processes and material science applications.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored as a potential therapeutic agent for treating parasitic infections and certain types of cancer. Its mechanism of action involves targeting specific pathways in pathogens and cancer cells, which could lead to the development of novel treatments.

Industry

In industrial applications, 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is utilized in the development of luminescent materials and polymers . Its unique chemical structure allows for enhanced properties in these materials.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In research conducted by Smith et al. (2023), the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings demonstrated that treatment with 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol resulted in a 50% inhibition of cell viability at a concentration of 25 µM.

Mechanism of Action

The mechanism of action of 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol (commonly referred to as BMET) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of BMET, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • IUPAC Name : 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
  • Molecular Formula : C12H13N5S
  • Molecular Weight : 259.33 g/mol

BMET's biological activity is primarily attributed to its interaction with specific molecular targets. The compound contains a triazole moiety that is known for its ability to inhibit enzymes involved in fungal and cancer cell metabolism. The thiol group in BMET enhances its reactivity and potential for forming complexes with metal ions, which may contribute to its anticancer properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of BMET. Research indicates that derivatives of triazole-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Melanoma Cells : BMET derivatives have shown higher cytotoxicity against melanoma cell lines compared to other cancer types. For instance, compounds derived from BMET were tested against human melanoma IGR39 and demonstrated IC50 values indicating strong growth inhibition .
  • Breast Cancer : In studies involving triple-negative breast cancer (MDA-MB-231), BMET derivatives exhibited selective cytotoxic effects, suggesting their potential as targeted therapies .

Antimicrobial Activity

BMET also displays promising antimicrobial properties. Its effectiveness against various pathogenic bacteria has been documented:

  • Bacterial Inhibition : Compounds related to BMET have been tested against common bacterial strains, showing significant antibacterial activity compared to standard antibiotics such as chloramphenicol .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of BMET derivatives using the MTT assay across different cancer cell lines. The results indicated that:

  • IC50 Values :
    • Melanoma IGR39: 12 μM
    • Breast Cancer MDA-MB-231: 25 μM
    • Pancreatic Carcinoma Panc-1: 30 μM

These findings suggest a preferential efficacy of BMET against melanoma cells, highlighting its potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of BMET derivatives. The study reported:

  • Activity Against Pathogens :
    • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 15 μg/mL
    • Escherichia coli: MIC = 20 μg/mL

The results indicate that BMET derivatives could serve as effective agents in treating bacterial infections, particularly those resistant to conventional antibiotics .

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMelanoma IGR3912 μM
AnticancerBreast Cancer MDA-MB-23125 μM
AntimicrobialStaphylococcus aureus15 μg/mL
AntimicrobialEscherichia coli20 μg/mL

Q & A

Q. What are the standard synthetic routes for preparing 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling benzimidazole derivatives with triazole-thiol precursors. A validated method includes reacting 5-(3-(1H-benzimidazol-1-yl)propyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with alkylating agents (e.g., iodoethane) in dry DMF under anhydrous conditions, using potassium carbonate as a base. Stirring overnight at room temperature, followed by purification via column chromatography, yields the product . Key parameters include solvent dryness, stoichiometric control of alkylating agents, and inert atmosphere to prevent oxidation of the thiol group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques include:

  • FTIR : Confirm the presence of thiol (-SH) stretching vibrations (~2500–2600 cm⁻¹) and triazole C=N stretches (~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the methyl group on the triazole ring (~δ 2.5–3.0 ppm) and aromatic protons from the benzimidazole moiety (~δ 7.0–8.5 ppm). ¹³C NMR will highlight the thiocarbonyl (C=S) peak at ~170–180 ppm .
  • Elemental Analysis : Validate molecular formula consistency (e.g., C₁₂H₁₃N₅S) with ≤0.4% deviation .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

The compound is sparingly soluble in polar solvents like water but dissolves well in DMF or DMSO. Stability tests indicate degradation at room temperature; long-term storage requires -20°C in anhydrous conditions. Short-term use (1–2 weeks) allows storage at -4°C .

Advanced Questions

Q. How can computational methods (e.g., molecular docking, DFT) elucidate the structure-activity relationship of this compound in biological systems?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the triazole-thiol moiety and enzyme active sites, such as HIV-1 protease or cytochrome P450 isoforms. DFT calculations (B3LYP/6-311G**) optimize geometry, predict electrostatic potential maps, and analyze frontier molecular orbitals to correlate electronic properties with inhibitory activity . For example, docking poses may reveal π-π stacking between the benzimidazole ring and aromatic residues in the target protein .

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. To resolve these:

  • Reproducibility Checks : Validate protocols using standardized assays (e.g., MTT for cytotoxicity).
  • Purity Analysis : Use HPLC (>95% purity threshold) to exclude side products .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for methodological differences (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield or purity?

  • Solvent Selection : Replace DMF with recyclable solvents like acetonitrile for easier post-reaction separation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

Q. How can vibrational spectroscopy (Raman/IR) differentiate between tautomeric forms of the triazole-thiol moiety?

The thione (C=S) and thiol (C-SH) tautomers exhibit distinct IR/Raman bands. Thione forms show strong C=S stretches at ~1200–1250 cm⁻¹, while thiol tautomers display S-H stretches at ~2550 cm⁻¹. Variable-temperature studies can track tautomeric shifts, with DFT simulations providing energy barriers for interconversion .

Methodological Guidance Table

TechniqueApplication ExampleKey ParametersReference
Column ChromatographyPurification using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluentMonitor Rf = 0.4 via TLC
HPLC AnalysisPurity assessment (C18 column, 0.1% TFA in water/acetonitrile gradient)Retention time = 8.2 min, λ = 254 nm
Molecular DockingBinding affinity prediction against CYP3A4 (PDB: 1TQN)Grid box size = 60 × 60 × 60 Å

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